Technical Documentation Center

1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile
  • CAS: 1170830-66-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile for Advanced Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile, a heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a specific CAS number for this derivative has not been formally assigned in publicly accessible databases, this document details its synthesis from commercially available precursors, its anticipated chemical and physical properties, and its potential applications, particularly in the realm of drug discovery. The information herein is curated to empower researchers with the foundational knowledge required for its synthesis, characterization, and strategic utilization in novel research endeavors.

Core Identifiers and Chemical Properties

The target compound, 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile, is a derivative of the foundational molecule, Pyrrole-2-carbonitrile. Key identifiers and properties of the parent compound are essential for understanding the derivative.

IdentifierValueSource
IUPAC Name 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrileN/A
Molecular Formula C₁₂H₉FN₂N/A
Molecular Weight 200.22 g/mol N/A
Parent CAS Number 4513-94-4 (for 1H-Pyrrole-2-carbonitrile)[1][2]

The introduction of the 4-fluorobenzyl group at the N-1 position of the pyrrole ring is expected to significantly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. Fluorine's high electronegativity can modulate the electronic properties of the entire molecule, potentially enhancing its biological activity and pharmacokinetic profile.[1][2][3]

Synthesis and Mechanistic Insights

The synthesis of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is most effectively achieved through the N-alkylation of 1H-pyrrole-2-carbonitrile. This reaction proceeds via a nucleophilic substitution mechanism where the pyrrole nitrogen, after deprotonation by a suitable base, attacks the electrophilic benzylic carbon of a 4-fluorobenzyl halide.

Diagram of the Synthetic Pathway

Synthesis of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile Synthetic Pathway start 1H-Pyrrole-2-carbonitrile (CAS: 4513-94-4) intermediate Pyrrolide Anion (Deprotonated Intermediate) start->intermediate Deprotonation reagent1 Base (e.g., NaH, K2CO3) in Anhydrous Solvent (e.g., DMF, THF) reagent1->intermediate product 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile intermediate->product SN2 Alkylation reagent2 4-Fluorobenzyl bromide reagent2->product

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol

This protocol is adapted from established N-alkylation procedures for pyrrole derivatives.[4][5]

Materials:

  • 1H-Pyrrole-2-carbonitrile (CAS: 4513-94-4)

  • 4-Fluorobenzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1H-pyrrole-2-carbonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Slowly add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile.

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy (Predicted)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrrole H5~7.0t~2.5
Pyrrole H3~6.8dd~2.5, 1.5
Pyrrole H4~6.2t~2.5
Benzyl CH₂~5.5s-
Aromatic CH (ortho to F)~7.1t~8.5
Aromatic CH (meta to F)~7.3dd~8.5, 5.5
¹³C NMR Spectroscopy (Predicted)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Nitrile (C≡N)~115
Pyrrole C2~125
Pyrrole C5~122
Pyrrole C3~112
Pyrrole C4~110
Benzyl CH₂~51
Aromatic C-F~163 (d, ¹JCF ≈ 245 Hz)
Aromatic C (ipso to CH₂)~132 (d, ⁴JCF ≈ 3 Hz)
Aromatic CH (meta to F)~129 (d, ³JCF ≈ 8 Hz)
Aromatic CH (ortho to F)~116 (d, ²JCF ≈ 21 Hz)
Infrared (IR) Spectroscopy (Predicted)
Functional GroupWavenumber (cm⁻¹)
C≡N (Nitrile)2220-2230
C-H (Aromatic)3050-3150
C-H (Aliphatic)2850-2960
C=C (Aromatic)1500-1600
C-F1000-1100
Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 200. A prominent fragment would likely be the tropylium ion resulting from the loss of the pyrrole-2-carbonitrile moiety, appearing at m/z 109 (fluorotropylium cation).

Applications in Drug Discovery and Materials Science

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[7][8] The incorporation of a fluorine atom can enhance a molecule's metabolic stability and binding affinity to biological targets.[2][3]

Potential Therapeutic Applications:
  • Anticancer Agents: Many pyrrole derivatives exhibit potent anticancer activity.[7] The 4-fluorobenzyl moiety could enhance interactions with target proteins.

  • Antiviral and Antimicrobial Agents: Fluorinated heterocycles have shown promise as antiviral and antimicrobial drugs.[3]

  • Enzyme Inhibitors: The specific stereoelectronic properties of this compound could make it a candidate for inhibiting various enzymes implicated in disease.

Workflow for Biological Screening

Biological Screening Workflow Screening Workflow start Synthesized Compound (1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile) step1 Purity and Structural Confirmation (NMR, MS, HPLC) start->step1 step2 In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) step1->step2 step3 Hit Identification step2->step3 step4 Lead Optimization (Structure-Activity Relationship Studies) step3->step4 step5 In Vivo Studies (Animal Models) step4->step5 end Preclinical Candidate step5->end

Caption: A typical workflow for biological evaluation.

Safety and Handling

While specific toxicity data for 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is unavailable, the parent compound, Pyrrole-2-carbonitrile, is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[1] Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile represents a promising scaffold for the development of novel therapeutic agents and advanced materials. This guide provides the essential technical information for its synthesis, characterization, and potential applications. The strategic incorporation of the 4-fluorobenzyl group offers a valuable avenue for modulating the properties of the pyrrole-2-carbonitrile core, opening up new possibilities for research and development.

References

  • PubChem. Pyrrole-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Molecules, 26(21), 6463. [Link]

  • Iannelli, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 207, 112711. [Link]

  • Kilic-Kurt, Z., et al. (2019). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 24(16), 2958. [Link]

  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • The Royal Society of Chemistry. Supporting Information for a related synthesis. [Link]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation and Analytical Profiling of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile

This technical guide is structured as an advanced whitepaper for analytical chemists and process scientists. It synthesizes confirmed spectral data of the aldehyde analog (a primary reference standard) with established s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced whitepaper for analytical chemists and process scientists. It synthesizes confirmed spectral data of the aldehyde analog (a primary reference standard) with established substituent effects to provide a rigorous structural elucidation of the target nitrile.

Executive Summary

This guide details the physicochemical and spectral profile of 1-(4-fluorobenzyl)-1H-pyrrole-2-carbonitrile (CAS: Not explicitly indexed in common public registries; Analogous to 881674-56-2). This compound is a critical synthetic intermediate in the manufacture of Potassium-Competitive Acid Blockers (P-CABs), specifically Vonoprazan Fumarate .

The structural integrity of this intermediate is pivotal for downstream yield. This document provides a self-validating analytical framework, using the confirmed spectral data of its aldehyde analog—1-(4-fluorobenzyl)-1H-pyrrole-2-carbaldehyde —as a comparative standard for rigorous identification.

Chemical Identity & Synthesis Context[1][2][3][4][5][6][7][8][9][10]

To understand the spectral impurities and solvent peaks, one must understand the genesis of the sample. The compound is typically synthesized via N-alkylation of pyrrole-2-carbonitrile.

  • IUPAC Name: 1-[(4-fluorophenyl)methyl]pyrrole-2-carbonitrile

  • Molecular Formula:

    
    
    
  • Molecular Weight: 198.20 g/mol

Synthetic Route (Origin of the Sample)

The standard industrial protocol involves the nucleophilic substitution of 4-fluorobenzyl bromide by the deprotonated pyrrole-2-carbonitrile.

Synthesis Start1 Pyrrole-2-carbonitrile (SM1) Inter Transition State (N-Anion) Start1->Inter Deprotonation Start2 4-Fluorobenzyl Bromide (SM2) Start2->Inter Electrophile Reagent NaH (60%) or K2CO3 Solvent: DMF or ACN Reagent->Inter Product 1-(4-Fluorobenzyl)- 1H-pyrrole-2-carbonitrile Inter->Product SN2 Substitution -HBr

Figure 1: The nucleophilic attack of the pyrrolyl anion on the benzylic halide is the primary pathway. Common impurities include unreacted starting material and solvent residuals (DMF/Toluene).

Mass Spectrometry (MS) Profiling

The mass spectrum provides the first line of confirmation. The presence of the fluorine atom imparts a distinct fragmentation stability to the benzyl cation.

Fragmentation Logic
  • Molecular Ion (

    
    ):  198.2 m/z (Base peak or significant intensity depending on ionization).
    
  • Protonated Ion (

    
    ):  199.2 m/z (Dominant in ESI+).
    
  • Primary Fragmentation: Cleavage of the N-Benzyl bond.

    • Fragment A: 4-Fluorobenzyl cation (

      
      ) 
      
      
      
      m/z 109.
    • Fragment B: Pyrrole-2-carbonitrile radical/cation

      
       m/z 91/92.
      

MassSpec Parent [M+H]+ m/z 199.2 Cleavage N-C Bond Cleavage Parent->Cleavage Frag1 4-Fluorobenzyl Cation m/z 109.0 (Tropylium Ion Analog) Cleavage->Frag1 Major Path Frag2 Pyrrole-2-carbonitrile m/z 92.0 Cleavage->Frag2 Minor Path

Figure 2: ESI(+) Fragmentation Pathway. The m/z 109 peak is diagnostic for the 4-fluorobenzyl moiety.

Infrared Spectroscopy (IR)

IR is the quickest method to differentiate the target nitrile from the aldehyde analog (a common related intermediate).

Functional GroupWavenumber (

)
Diagnostic Note
C

N Stretch
2210 – 2225 Critical Identifier. Sharp, medium intensity. Distinguishes from aldehyde (which shows C=O at ~1660

).
C–F Stretch 1215 – 1230Strong band. Characteristic of the para-fluorophenyl group.
C=C Aromatic 1500 – 1600Multiple bands (Pyrrole + Benzene ring breathing).
C–H (Aromatic) 3000 – 3100Weak intensity, above 3000

.
Absence ~3200 – 3400Critical Purity Check. Absence of N-H stretch confirms full alkylation of the pyrrole starting material.

Nuclear Magnetic Resonance (NMR)[7][11][12][13]

This section uses the Comparative Structural Elucidation method. Data for the aldehyde analog (1-(4-fluorobenzyl)-1H-pyrrole-2-carbaldehyde) is well-documented (Ref 1). We apply standard chemical shift perturbation rules to assign the nitrile target.

H NMR (400 MHz, CDCl )

General Profile: The spectrum is characterized by a distinct AA'BB' aromatic system (fluorobenzyl), a diagnostic methylene singlet, and three pyrrole protons.

Position

(ppm)
MultiplicityIntegrationAssignment & Logic
Aldehyde (CHO) Absent--The ~9.54 ppm signal seen in the aldehyde analog must be absent .
Benzyl CH

5.20 – 5.30 Singlet (s)2HUpfield shift from aldehyde analog (5.54 ppm) due to reduced anisotropy of CN vs CHO.
Pyrrole-H3 6.85 – 6.95 dd1HAdjacent to CN. slightly shielded compared to aldehyde analog.
Pyrrole-H5 6.15 – 6.25 dd1HPosition 5 (adjacent to N).
Pyrrole-H4 6.25 – 6.35 dd1HPosition 4.
Ar-H (Benzyl) 7.10 – 7.20 m (AA')2HOrtho to CH2. Complex coupling with Fluorine.[1]
Ar-H (Benzyl) 6.95 – 7.05 t / m (BB')2HOrtho to Fluorine. Distinct triplet-like splitting due to

and

.

Note on Couplings:

  • The Fluorine atom causes signal splitting in the benzyl ring.

  • 
     (ortho) is typically 8–9 Hz.
    
  • 
     (meta) is typically 5–6 Hz.
    
C NMR (100 MHz, CDCl )
  • Nitrile Carbon (CN):

    
    112 – 115 ppm . (Distinct from CHO at ~179 ppm).
    
  • C-F (C4'):

    
     ~162 ppm (Doublet, 
    
    
    
    Hz).
  • Benzyl CH

    
    : 
    
    
    
    ~51 – 52 ppm.
F NMR
  • Shift:

    
    -110 to -115 ppm .
    
  • Pattern: Multiplet (decoupled) or tt (coupled). This confirms the integrity of the 4-fluorophenyl ring.

Quality Control & Troubleshooting

When analyzing this compound, specific impurities often confound the spectra.

Common Impurities Table
ImpurityDetection MethodSpectral Marker
Pyrrole-2-carbonitrile (SM)

H NMR / IR
Broad singlet at ~9-10 ppm (NH). IR band at ~3300

.
4-Fluorobenzyl bromide

H NMR
CH

singlet at ~4.5 ppm (shielded relative to product).
DMF (Solvent)

H NMR
Two methyl singlets at 2.89 & 2.96 ppm; CHO at 8.02 ppm.

References

  • Aldehyde Analog Data: 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbaldehyde characterization. Royal Society of Chemistry (RSC) Advances, Supporting Information. (Contains high-fidelity NMR data used for comparative assignment).

  • Pyrrole-2-carbonitrile Base Data: Sigma-Aldrich / Merck Spectral Library. CAS: 4513-94-4.[2][3][4][5][6]

  • Vonoprazan Synthesis Context:Journal of Medicinal Chemistry & Takeda Pharmaceutical Patents (WO 2010/063162).

Sources

Foundational

Discovery and history of substituted pyrrole-2-carbonitriles

An In-Depth Technical Guide to the Discovery and History of Substituted Pyrrole-2-Carbonitriles Abstract The pyrrole ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged structure" in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Pyrrole-2-Carbonitriles

Abstract

The pyrrole ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged structure" in medicinal chemistry and a versatile component in materials science.[1] Among its myriad derivatives, substituted pyrrole-2-carbonitriles represent a particularly significant class. This technical guide provides a comprehensive overview of the discovery, historical evolution, and synthetic methodologies for this scaffold. We will explore the progression from early direct cyanation techniques to modern, sophisticated cyclization and multicomponent strategies. Furthermore, this guide details the critical role of substituted pyrrole-2-carbonitriles as both pivotal synthetic intermediates and potent pharmacophores in drug discovery, highlighting their applications as enzyme inhibitors and antimicrobial agents.[2][3][4][5] Detailed experimental protocols for key synthetic transformations are provided to offer researchers actionable, field-proven insights.

Introduction: The Significance of the Pyrrole-2-Carbonitrile Core

The pyrrole nucleus, a five-membered aromatic heterocycle, is a fundamental motif in nature, forming the core of essential biomolecules like heme and chlorophyll.[6][7][8] This natural endorsement has inspired chemists to explore its synthetic derivatives for a vast range of applications. The introduction of a carbonitrile (cyanide, -CN) group at the 2-position of the pyrrole ring creates the pyrrole-2-carbonitrile scaffold, a moiety with a unique confluence of chemical properties.

The nitrile group is a powerful and versatile functional group. It is a strong electron-withdrawing group, which modulates the electronic properties of the pyrrole ring, influencing its reactivity and intermolecular interactions. It can also serve as a synthetic handle, readily converted into other critical functional groups such as amines, carboxylic acids, and tetrazoles, making pyrrole-2-carbonitriles invaluable intermediates in multi-step syntheses.[3][9]

Beyond their role as building blocks, the pyrrole-2-carbonitrile framework is an established pharmacophore in its own right, integral to the biological activity of numerous compounds, most notably in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[2]

Historical Perspective and the Evolution of Synthetic Methodologies

The synthetic chemistry of pyrrole-2-carbonitriles has evolved significantly, moving from direct functionalization of a pre-existing pyrrole ring to elegant methods that construct the substituted, functionalized ring in a single, highly efficient operation.

Foundational Methods: Direct Cyanation of the Pyrrole Ring

One of the most direct conceptual approaches to synthesizing pyrrole-2-carbonitriles is the introduction of a nitrile group onto a pyrrole substrate. A landmark method in this area involves the use of chlorosulfonyl isocyanate (CSI).

  • The Chlorosulfonyl Isocyanate (CSI) Method: First popularized for this purpose by Barnett et al. in 1980, this method involves the electrophilic attack of CSI on the electron-rich pyrrole ring, typically at the 2-position.[3][10] The resulting N-chlorosulfonyl carboxamide intermediate is then treated with a tertiary amine or a reagent like N,N-dimethylformamide (DMF) to facilitate dehydration and elimination, yielding the desired 2-carbonitrile.[3][10] This method was a significant step forward, providing a relatively reliable route to these compounds from simple pyrrole precursors.

Modern Strategies: Ring Construction and Cycloaddition

While direct cyanation is effective, modern synthetic chemistry often favors methods that build complexity and introduce multiple substituents with high regiocontrol. These strategies construct the pyrrole-2-carbonitrile core from acyclic precursors.

  • Cyclocondensation of Enones and Aminoacetonitriles: A highly effective two-step protocol developed by the Opatz group involves the initial cyclocondensation of enones with aminoacetonitrile.[1][11] This reaction proceeds through a 6π-electrocyclic ring closure of an intermediate pentadienyl anion to form a 3,4-dihydro-2H-pyrrole-2-carbonitrile.[1][12] This non-aromatic intermediate can then be subjected to oxidation using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to furnish the aromatic 3,5-disubstituted pyrrole-2-carbonitrile.[1][12] This approach is valued for its operational simplicity and the accessibility of its starting materials.

  • Copper-Catalyzed Multicomponent Reactions (MCRs): MCRs represent a pinnacle of synthetic efficiency. A notable example is the copper(II) triflate-catalyzed reaction between N,N-disubstituted formamides, trimethylsilyl cyanide (TMSCN), and alkenes or alkynes, reported by Wang.[12] This process generates an azomethine ylide intermediate in situ, which then undergoes a regioselective [3+2] cycloaddition with the alkene or alkyne dipolarophile to construct the polysubstituted pyrrole ring with the 2-carbonitrile group already installed.[12]

  • [3+2] Cycloaddition with TosMIC: The use of tosylmethyl isocyanide (TosMIC) and its derivatives is a classic and powerful strategy for pyrrole synthesis.[13] In this reaction, a base deprotonates TosMIC to form a dipole that reacts with electron-deficient alkenes (Michael acceptors) in a [3+2] cycloaddition. The subsequent elimination of the tosyl group leads to the formation of the aromatic pyrrole ring. By choosing an alkene that already contains a nitrile group, or a precursor that can be converted to one, this method provides access to a wide range of substituted pyrrole-2-carbonitriles.

The following diagram illustrates the primary strategic approaches to the synthesis of this scaffold.

G cluster_0 Synthetic Strategies for Substituted Pyrrole-2-Carbonitriles Start Pyrrole-2-Carbonitrile Core RouteA Route A: Direct Cyanation of Pre-formed Pyrrole Ring Start->RouteA RouteB Route B: Ring Construction & Cycloaddition Start->RouteB MethodA1 Chlorosulfonyl Isocyanate (CSI) Method RouteA->MethodA1 MethodB1 From Enones (Opatz Synthesis) RouteB->MethodB1 MethodB2 Multicomponent Reactions (MCRs) RouteB->MethodB2 MethodB3 [3+2] Cycloaddition (e.g., TosMIC) RouteB->MethodB3

Caption: High-level overview of major synthetic routes to pyrrole-2-carbonitriles.

Applications in Drug Discovery and Materials Science

The utility of substituted pyrrole-2-carbonitriles extends from their role as synthetic intermediates to their direct application as biologically active agents and functional materials.

Medicinal Chemistry
  • DPP-IV Inhibitors: A prominent success story for this scaffold is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. A series of hetero-aromatic substituted α-amino pyrrole-2-carbonitrile derivatives have shown potent and selective DPP-IV inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range.[2] These compounds serve as lead structures for novel anti-diabetic drugs.

  • Intermediates for Therapeutics: Pyrrole-2-carbonitriles are documented as key intermediates in the synthesis of various pharmaceutical agents, including thrombin inhibitors and insecticide compositions.[3]

  • Broad Biological Activity: The core structure has been incorporated into molecules exhibiting a wide spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and hypolipidemic properties.[5][14]

The general workflow for discovering and developing such bioactive agents is depicted below.

G cluster_0 Drug Discovery & Development Workflow A Scaffold Identification (Pyrrole-2-carbonitrile) B Library Synthesis (Substitution Diversity) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F

Caption: Generalized workflow for the development of novel pyrrole-based agents.

Materials Science

The unique electronic properties of the pyrrole ring, enhanced by the electron-withdrawing nitrile group, make pyrrole-2-carbonitrile a valuable building block in materials science. It serves as a precursor for organic semiconductors and active materials used in the fabrication of organic light-emitting diodes (OLEDs), organic solar cells, and other advanced electronic devices.[9]

Key Experimental Protocols

To provide a practical understanding of the synthesis of these compounds, this section details two distinct, field-proven methodologies.

Protocol 1: Synthesis of 1-Methylpyrrole-2-carbonitrile via Direct Cyanation

(Adapted from the methodology described in U.S. Patent 7,399,870 B2)[10]

This protocol exemplifies the direct cyanation of a pre-formed pyrrole ring using chlorosulfonyl isocyanate (CSI).

Objective: To synthesize 1-methylpyrrole-2-carbonitrile from 1-methylpyrrole.

Reagents & Equipment:

  • 1-Methylpyrrole

  • Chlorosulfonyl isocyanate (CSI)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (or other organic base)

  • Acetonitrile (or Toluene) as solvent

  • Reaction flask with magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Standard workup and distillation apparatus

Step-by-Step Methodology:

  • Reaction Setup: Charge a three-necked flask equipped with a stirrer, thermometer, and dropping funnel with 1-methylpyrrole and the chosen solvent (e.g., acetonitrile).

  • Cooling: Cool the reaction mixture to approximately 0°C using an ice bath.

  • Addition of CSI: Add chlorosulfonyl isocyanate dropwise to the cooled solution while maintaining the temperature at or below 0°C. An approximately 1:1 molar ratio of pyrrole to CSI is preferred.[10]

  • Formation of Intermediate: Stir the mixture at low temperature for 1-2 hours to allow for the formation of the N-chlorosulfonyl-1-methylpyrrole-2-carboxamide intermediate.

  • Addition of DMF: Add a molar excess (at least 2.0 equivalents) of N,N-dimethylformamide (DMF) to the reaction mixture.

  • Base Addition: Subsequently, add a molar excess (at least 2.0 equivalents) of an organic base, such as triethylamine. This step facilitates the elimination reaction to form the nitrile and results in the precipitation of salts.[10]

  • Workup: Separate the precipitate by filtration. The solution phase, containing the product, is then subjected to an aqueous workup. This typically involves washing with water and brine to remove residual salts and DMF.

  • Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic phase (e.g., over Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield 1-methylpyrrole-2-carbonitrile as a pure liquid.

Protocol 2: Synthesis of a 3,5-Disubstituted Pyrrole-2-carbonitrile from an Enone

(Adapted from the Opatz group methodology)[1][11]

This protocol demonstrates the construction of the pyrrole ring from acyclic precursors.

Objective: To synthesize a 3,5-disubstituted pyrrole-2-carbonitrile from a substituted enone (e.g., chalcone).

Reagents & Equipment:

  • Enone (e.g., 1,3-diphenylprop-2-en-1-one)

  • Aminoacetonitrile hydrochloride

  • Pyridine (as solvent and base)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM) or other suitable solvent for oxidation

  • Reaction flask with reflux condenser

  • Standard workup and column chromatography apparatus

Step-by-Step Methodology:

Part A: Synthesis of the Dihydropyrrole Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve the enone and aminoacetonitrile hydrochloride in pyridine.

  • Cyclocondensation: Heat the mixture to reflux for several hours until analysis (e.g., by TLC) indicates consumption of the starting material. This step forms the 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate.

  • Workup: Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with aqueous acid (e.g., 1M HCl) to remove pyridine, followed by water and brine.

  • Isolation: Dry the organic layer, concentrate under reduced pressure, and purify the crude product (if necessary) by column chromatography to isolate the dihydropyrrole intermediate.

Part B: Oxidation to the Aromatic Pyrrole-2-carbonitrile

  • Reaction Setup: Dissolve the isolated dihydropyrrole intermediate in a solvent such as DCM.

  • Addition of Oxidant: Add a slight molar excess (e.g., 1.1 equivalents) of DDQ to the solution at room temperature.

  • Dehydrogenation: Stir the reaction for several hours. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, filter the reaction mixture to remove the hydroquinone byproduct. Wash the filtrate with aqueous sodium bicarbonate solution to remove any remaining acidic species.

  • Purification: Dry the organic phase, concentrate, and purify the final product by column chromatography to yield the pure 3,5-disubstituted pyrrole-2-carbonitrile.

The mechanism for this powerful transformation is outlined below.

G cluster_0 Mechanism: Opatz Synthesis of Pyrrole-2-carbonitriles A Enone + Aminoacetonitrile B Michael Addition A->B C Formation of Pentadienyl Anion B->C D 6π-Electrocyclic Ring Closure C->D E Protonation D->E F 3,4-Dihydro-2H-pyrrole- 2-carbonitrile Intermediate E->F G Oxidation (DDQ) F->G H Aromatic 3,5-Disubstituted Pyrrole-2-carbonitrile G->H

Caption: Key mechanistic steps in the synthesis from enones.[1][12]

Conclusion and Future Outlook

The journey of substituted pyrrole-2-carbonitriles from niche curiosities to mainstream chemical scaffolds is a testament to the ingenuity of synthetic chemists. The field has progressed from robust but limited direct cyanation methods to highly versatile and efficient ring-construction strategies, including powerful multicomponent reactions. This evolution has unlocked access to a vast chemical space of substituted pyrroles, enabling significant advances in drug discovery and materials science.

Looking ahead, the demand for novel, functionalized heterocyclic compounds will continue to drive innovation. Future research will likely focus on developing even more atom-economical and environmentally benign synthetic methods, potentially leveraging photocatalysis or electrochemistry. As our understanding of biological pathways deepens, the pyrrole-2-carbonitrile scaffold will undoubtedly remain a privileged and highly sought-after core for the design of next-generation therapeutics and functional organic materials.

References

  • Al-Jubouri, H. R. (2020). Recent Advancements in Pyrrole Synthesis. PMC - NIH. Available at: [Link]

  • Opatz, T., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. PMC. Available at: [Link]

  • Li, L., et al. (2014). Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

  • Wyeth LLC. (2004). Synthesis of pyrrole-2-carbonitriles. Google Patents.
  • Wyeth LLC. (2005). Synthesis of pyrrole-2-carbonitriles. Google Patents.
  • Opatz, T., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. ResearchGate. Available at: [Link]

  • MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • ResearchGate. (2022). Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. Available at: [Link]

  • Vladimirova, S., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Available at: [Link]

  • Hokkaido University. (2021). Pyrrole chemistry: Good things come in threes. Hokkaido University. Available at: [Link]

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. Available at: [Link]

  • ResearchGate. (n.d.). Pyrrole-2-carbonitriles 10a-j. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. Available at: [Link]

  • Iannelli, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC - NIH. Available at: [Link]

  • MDPI. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI. Available at: [Link]

  • SciTechnol. (2017). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]

  • Benthem Science. (2022). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Benthem Science. Available at: [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile for kinase inhibitor studies

Application Note: Profiling 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile (FBPC) in Kinase Inhibitor Discovery Executive Summary This guide details the experimental evaluation of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile (FBPC) in Kinase Inhibitor Discovery

Executive Summary

This guide details the experimental evaluation of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile (FBPC) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) targeting protein kinases. While pyrrole-based moieties are foundational to FDA-approved inhibitors like Sunitinib and Ruxolitinib, the specific FBPC architecture offers a unique "minimalist" probe. It combines a nitrile warhead (potential hydrogen bond acceptor or reversible covalent trap) with a 4-fluorobenzyl lipophilic tail (targeting the hydrophobic back-pocket II).

This protocol is designed for medicinal chemists and screening scientists to validate FBPC as a starting fragment (Hit) or a chemical building block for elaborating high-affinity ATP-competitive inhibitors.

Scientific Rationale & Mechanism

The "Privileged Scaffold" Hypothesis

Kinase inhibitors typically require three pharmacophoric features: a hinge binder, a hydrophobic spacer, and a solubilizing group. FBPC serves as a Type I½ binder core :

  • Pyrrole-2-carbonitrile (Head): The nitrile group (-CN) mimics the dipole of the adenine ring in ATP, capable of forming hydrogen bonds with the hinge region backbone (e.g., Met residue in EGFR or Leu in JAK).

  • 4-Fluorobenzyl (Tail): The fluorine atom at the para position blocks metabolic oxidation (CYP450 protection) while the benzyl ring occupies the hydrophobic "Selectivity Pocket" (often adjacent to the Gatekeeper residue).

Pathway & Workflow Visualization

FBPC_Mechanism FBPC 1-(4-Fluorobenzyl) -1H-pyrrole-2-carbonitrile ATP_Pocket ATP Binding Pocket (Kinase Domain) FBPC->ATP_Pocket Competes with ATP Hinge Hinge Region (H-Bond Acceptor) ATP_Pocket->Hinge Nitrile Interaction Hydrophobic Hydrophobic Pocket II (Selectivity) ATP_Pocket->Hydrophobic Fluorobenzyl Interaction Hit_Validation Hit Validation (TSA / SPR) Hinge->Hit_Validation Binding Event Hydrophobic->Hit_Validation Stabilization Lead_Opt Lead Optimization (SAR Expansion) Hit_Validation->Lead_Opt If Kd < 50 µM

Caption: Mechanistic interaction of FBPC within the kinase ATP-binding cleft and downstream discovery workflow.

Experimental Protocols

Protocol A: Compound Preparation & QC

Objective: Ensure the chemical integrity of FBPC before biological screening, as nitrile hydrolysis is a common degradation pathway.

Materials:

  • FBPC (Solid, >98% purity).

  • DMSO (Anhydrous, Cell Culture Grade).

  • LC-MS (C18 Column).

Procedure:

  • Solubilization: Dissolve 10 mg of FBPC in 100% DMSO to create a 100 mM Master Stock . Vortex for 60 seconds.

    • Note: The fluorobenzyl group increases lipophilicity (cLogP ~2.5); ensure no precipitation occurs.

  • Quality Control (Critical): Inject 5 µL of the stock into LC-MS.

    • Pass Criteria: Single peak at MW ~200.2 Da (M+H).

    • Fail Criteria: Presence of hydrolysis product (Pyrrole-2-carboxamide) or debrominated species if synthesized via coupling.

  • Storage: Aliquot into amber glass vials (nitriles can be light-sensitive) and store at -20°C.

Protocol B: Thermal Shift Assay (TSA/DSF)

Objective: Detect low-affinity binding (fragments often have Kd in µM range) by measuring the increase in protein melting temperature (Tm).

Reagents:

  • Recombinant Kinase Domain (e.g., JAK2, SRC, or EGFR) @ 1 mg/mL.

  • SYPRO Orange Dye (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2.

Step-by-Step:

  • Plate Setup: Use a 384-well white PCR plate.

  • Mix Preparation:

    • Protein: Dilute kinase to final conc. of 2 µM.

    • Dye: Dilute SYPRO Orange to 5x final conc.

    • Compound: Add FBPC to achieve final concentrations of 100 µM, 50 µM, and 10 µM (maintain DMSO < 1%).

  • Controls:

    • Positive: Staurosporine (Pan-kinase inhibitor).

    • Negative: DMSO only (Vehicle).

  • Run: In a qPCR machine (e.g., Roche LightCycler), ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Data Analysis:

    • Calculate

      
      .
      
    • Significant Hit:

      
       at 100 µM.
      
Protocol C: ADP-Glo™ Kinase Assay (Functional Validation)

Objective: Confirm that binding leads to functional inhibition of phosphorylation.

Step-by-Step:

  • Reaction Mix: Prepare 1x Kinase Buffer containing 50 µM ATP and 0.2 µg/µL substrate (e.g., Poly Glu:Tyr).

  • Dosing: Serial dilute FBPC from 200 µM down to 0.1 µM (1:3 dilution series).

  • Incubation:

    • Add 2 µL compound + 4 µL Kinase. Incubate 10 min RT.

    • Add 4 µL ATP/Substrate mix. Incubate 60 min RT.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., PerkinElmer EnVision).

  • Calculation: Plot RLU vs. Log[Concentration] to determine IC50.

Data Presentation & Interpretation

Table 1: Expected Performance Metrics
ParameterAssayAcceptance CriteriaInterpretation
Solubility Nephelometry> 200 µM in 1% DMSOHigh solubility essential for fragment screening.
Thermal Shift DSF (Tm)

Indicates stabilization of the kinase ATP-pocket.
Potency ADP-Glo (IC50)10 - 100 µMTypical for a fragment. <10 µM suggests a "Super-Fragment."
Ligand Efficiency CalculationLE > 0.3Critical for justifying chemical elaboration.
Decision Matrix: From Hit to Lead

Decision_Tree Start FBPC Screen Result Check_Tm Is u0394Tm > 2u00B0C? Start->Check_Tm Check_IC50 Is IC50 < 50 u00B5M? Check_Tm->Check_IC50 Yes Discard Discard / Inactive Check_Tm->Discard No Crystallography Co-Crystallography (X-Ray) Check_IC50->Crystallography Yes (High Affinity) SAR Initiate SAR: Add Hinge Binder Check_IC50->SAR No (Weak Inhibitor) Crystallography->SAR Structure Confirmed

Caption: Decision logic for advancing FBPC from a screening hit to a lead optimization campaign.

References

  • Evaluation of Pyrrole Scaffolds in Kinase Inhibitors Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Source: Cancer Treatment Journal (2018). URL:[Link]

  • Pyrrole-2-carbonitrile in DPP4 and Kinase Inhibition Title: Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives. Source: PubMed / Bioorg Med Chem. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile

This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile. Designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes established purification principles with practical, field-proven insights to help you achieve high purity for this critical synthetic intermediate.

Introduction

1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The biological activity and material properties of such compounds are critically dependent on their purity. The presence of unreacted starting materials, side-products, or residual solvents can significantly impact downstream applications and experimental outcomes. This guide addresses the common challenges encountered during its purification, focusing on robust and reproducible methods.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile, providing both the likely cause and actionable solutions.

Question 1: My compound is streaking or tailing on the silica gel column, leading to poor separation and mixed fractions. What can I do?

Answer: This is a frequent issue when purifying nitrogen-containing heterocycles like pyrroles on standard silica gel.[2]

  • Causality: The streaking is primarily caused by the interaction of the lone pair of electrons on the pyrrole's nitrogen atom with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to slow, uneven movement of the compound down the column, resulting in broad or tailing peaks.

  • Solutions:

    • Use a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.[2][3]

      • Protocol: Add 0.1-1% triethylamine (Et₃N) or pyridine to your mobile phase (e.g., a mixture of hexanes and ethyl acetate). This additive will preferentially bind to the acidic silanol groups, allowing your compound to elute more symmetrically.

    • Switch the Stationary Phase: If streaking persists, silica gel may not be the optimal stationary phase.

      • Recommendation: Consider using neutral or basic alumina, which lacks the acidic surface of silica gel and often provides better peak shapes for basic compounds.[4]

    • Deactivate the Silica Gel: You can pre-treat the silica gel before packing the column.

      • Protocol: Prepare a slurry of the silica gel in your non-polar solvent (e.g., hexanes) containing 1-2% triethylamine. Let it stand for about an hour, then pack the column as usual. This effectively "caps" the most acidic sites.

Question 2: My yield after column chromatography is significantly lower than expected. Where did my product go?

Answer: Low recovery can be alarming. Several factors could be at play.[4]

  • Causality & Solutions:

    • Decomposition on Silica: Pyrrole rings can be sensitive and may decompose on highly acidic surfaces, especially over the extended period of a column run.[5]

      • Troubleshooting: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots appear or the original spot diminishes, your compound is likely unstable on silica. In this case, using deactivated silica or alumina is strongly recommended.[4]

    • Irreversible Adsorption: If the compound is particularly polar, it might be binding too strongly to the stationary phase and not eluting with your chosen solvent system.

      • Troubleshooting: Drastically increase the polarity of your mobile phase. A flush with 5-10% methanol in dichloromethane at the end of your run can elute highly polar compounds.

    • Premature Elution: If your compound is less polar than anticipated, it may have eluted with the solvent front in the very first fractions.

      • Troubleshooting: Always collect the solvent front as the first fraction and analyze it by TLC to ensure your product is not present.

Question 3: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.

  • Causality & Solutions:

    • Insufficient Solvent: The most common cause is using too little solvent, leading to a solution that is too concentrated.[6]

      • Protocol: Add more of the hot solvent in small increments until the oil completely redissolves. Then, allow the solution to cool very slowly. Slow cooling is critical for forming a well-ordered crystal lattice.[7]

    • Inappropriate Solvent System: The chosen solvent may be too good a solvent for your compound, even at lower temperatures.

      • Troubleshooting: A two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, ethyl acetate). Then, slowly add a "poor" hot solvent (e.g., water, hexanes) until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[8]

    • Presence of Impurities: Impurities can disrupt crystal lattice formation.

      • Troubleshooting: If the issue persists, the material may require another purification step, like a pass through a short plug of silica, before attempting recrystallization again.[9]

Question 4: After purification, my product has a persistent color. How can I remove colored impurities?

Answer: Colored impurities are often highly conjugated organic molecules that are present in small amounts but are visually prominent.

  • Causality & Solutions:

    • Adsorbed Impurities: These impurities may have similar polarity to your product, causing them to co-elute during chromatography.

      • Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, flat, colored molecules.[2][9]

      • Protocol: Dissolve your semi-purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Stir or heat the mixture gently for 10-15 minutes. Filter the hot solution through a pad of Celite to remove the charcoal, and then proceed with either recrystallization or solvent evaporation. Caution: Using too much charcoal can lead to a significant loss of your desired product.[6]

Purification Workflow Diagram

The following diagram outlines a standard workflow for the purification of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile, incorporating decision points based on purity analysis.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Concentrate1 Concentrate in Vacuo Workup->Concentrate1 Column Flash Column Chromatography (Silica or Alumina) Concentrate1->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Concentrate2 Concentrate in Vacuo Combine->Concentrate2 Analysis Purity Analysis (NMR, LC-MS) Concentrate2->Analysis Pure Pure Product (>95%) Analysis->Pure Purity OK Impure Impure Product (<95%) Analysis->Impure Impurities Present Recrystallize Recrystallization Impure->Recrystallize FinalAnalysis Final Purity Analysis Recrystallize->FinalAnalysis FinalAnalysis->Pure

Caption: Decision workflow for purification and analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for this compound?

A general starting point for flash column chromatography on silica gel is to use a gradient elution with a mixture of ethyl acetate in hexanes.[3] First, determine the optimal solvent system using thin-layer chromatography (TLC). A typical gradient might start from 5% ethyl acetate in hexanes and gradually increase to 30% or higher. Given the potential for interaction with silica, adding 0.5% triethylamine to the eluent from the start is a prudent measure.[2]

Q2: What are the most likely impurities in my crude product?

The impurity profile depends heavily on the synthetic route used. Common synthesis methods for pyrrole-2-carbonitriles and N-alkylation of pyrroles suggest the following potential impurities:[10][11][12]

  • Unreacted Starting Materials: Residual pyrrole-2-carbonitrile or 1H-pyrrole, and unreacted 4-fluorobenzyl bromide or chloride.

  • Reagents: Unremoved bases used in the N-alkylation step (e.g., sodium hydride, potassium carbonate).

  • Side-Products: Formation of isomeric impurities or products from side-reactions.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., THF, DMF, ethyl acetate, hexanes).

A preliminary aqueous wash of the crude organic extract, perhaps with a mild base like sodium bicarbonate solution, can be effective at removing acidic residues before chromatography.[2]

Q3: Which purification technique is better: column chromatography or recrystallization?

Both techniques are powerful and often complementary.

  • Column Chromatography is excellent for separating compounds with different polarities and is often the best choice for the initial cleanup of a crude reaction mixture containing multiple components.[9]

  • Recrystallization is an ideal final purification step for removing small amounts of impurities from an already partially purified solid product.[13] It is highly effective at producing material of very high purity.

A multi-step approach is often the most effective strategy: an initial purification by flash chromatography followed by a final polishing step via recrystallization.[3]

Q4: What solvent systems are recommended for recrystallization?

Finding the ideal recrystallization solvent requires some screening.[14] Based on the structure of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile, here are some recommended systems to try:

  • Single Solvents: Ethanol, isopropanol, toluene.

  • Two-Solvent Systems:

    • Ethanol / Water

    • Ethyl Acetate / Hexanes

    • Dichloromethane / Hexanes

    • Toluene / Hexanes[8]

The process involves dissolving the compound in a minimal amount of the hot solvent (or the "good" solvent in a two-solvent system) and allowing it to cool slowly to induce crystallization.[7]

Table 1: Recommended Solvent Systems for Purification

Purification TechniqueStationary PhaseRecommended Solvent System(s)Key Considerations
Flash Chromatography Silica GelHexanes/Ethyl Acetate (Gradient)Add 0.1-1% Et₃N to prevent tailing.[2]
Dichloromethane/Methanol (Gradient)For more polar impurities.
Neutral AluminaHexanes/Ethyl Acetate (Gradient)Good alternative if compound degrades on silica.[4]
Recrystallization N/AEthanol/WaterGood for moderately polar compounds.
Toluene/HexanesEffective for aromatic compounds.[8]
Ethyl Acetate/HexanesA versatile and common choice.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Purification methods for removing impurities from nitriles.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Ahmad, I. (2020).
  • BenchChem. (n.d.). Troubleshooting common issues in the purification of tetrasubstituted pyrroles.
  • The Royal Society of Chemistry. (2011). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis.
  • Google Patents. (1996). Purification of crude pyrroles.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • San Jose State University. (n.d.). Recrystallization.
  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from Wellesley College Chemistry website.
  • Professor Dave Explains. (2020, January 10).
  • Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole.
  • BOC Sciences. (n.d.). Custom Pyrrole Synthesis Services.
  • Google Patents. (2005). Synthesis of pyrrole-2-carbonitriles.
  • Google Patents. (2008). Synthesis of pyrrole-2-carbonitriles.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • National Institutes of Health. (n.d.). Recent Advancements in Pyrrole Synthesis.
  • ResearchGate. (n.d.). Pyrrole and Its Derivatives | Request PDF.

Sources

Optimization

Technical Support Center: Optimization of Pyrrole N-Alkylation

Current Status: Operational Topic: Reaction Optimization & Troubleshooting Ticket ID: PYR-ALK-001 Assigned Specialist: Senior Application Scientist Executive Summary: The Ambident Nucleophile Challenge Welcome to the tec...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reaction Optimization & Troubleshooting Ticket ID: PYR-ALK-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Ambident Nucleophile Challenge

Welcome to the technical guide for pyrrole functionalization. The core challenge in N-alkylating pyrrole lies in its ambident nature . The pyrrolyl anion can react at the nitrogen (N1) or the carbon (C2/C3).

  • The Trap: Pyrrole is an electron-rich aromatic system. The nitrogen lone pair is delocalized into the ring, rendering neutral pyrrole a poor nucleophile (

    
     in DMSO).
    
  • The Solution: Deprotonation creates the pyrrolyl anion. However, this anion is a resonance hybrid. High regioselectivity for N-alkylation requires manipulating Hard-Soft Acid-Base (HSAB) parameters and Ion-Pairing dynamics.

Decision Matrix: Selecting Your Conditions

Before starting, use this logic flow to select the optimal condition set for your specific substrate.

G Start START: Select Substrate Sensitive Is the substrate Acid/Base Sensitive? Start->Sensitive Scale Reaction Scale? Sensitive->Scale No (Robust) Mild_Path Mild/PTC Protocol: NaOH(aq) / Toluene + TBAI ( biphasic, acid-sensitive) Sensitive->Mild_Path Yes (Labile groups) NaH_Path Standard Protocol: NaH / DMF or THF (High Reliability) Scale->NaH_Path Small (<1g) KOH_Path Superbase Protocol: KOH / DMSO (High Reactivity, difficult workup) Scale->KOH_Path Large (>10g) or Unreactive Electrophile Problem Issue: C-Alkylation Observed? NaH_Path->Problem KOH_Path->Problem Fix Add 18-Crown-6 Switch to K+ cation Problem->Fix Yes

Figure 1: Decision tree for selecting reaction conditions based on substrate sensitivity and scale.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (NaH / DMF)

Best for: Small scale, difficult electrophiles, high reliability.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) . Wash with dry hexanes if oil removal is necessary (optional). Suspend in anhydrous DMF (0.2 M) .

  • Addition: Cool to 0°C. Add Pyrrole (1.0 eq) dropwise.

    • Checkpoint: Evolution of

      
       gas indicates deprotonation. Stir for 30 min at 0°C 
      
      
      
      RT until gas evolution ceases. The solution usually turns slightly brown/red.
  • Alkylation: Cool back to 0°C. Add Alkyl Halide (1.2–1.5 eq) dropwise.

  • Reaction: Warm to RT and stir. (Time: 1–12 h).

  • Quench: CRITICAL: Cool to 0°C. Add saturated

    
     or water very slowly to quench excess NaH.
    
Protocol B: The "Superbase" System (KOH / DMSO)

Best for: Large scale, cost-efficiency, avoiding H2 evolution.

  • Setup: Standard flask, ambient atmosphere (hygroscopic precautions apply).

  • Mixture: Dissolve KOH (powdered, 4.0 eq) in DMSO .

    • Mechanism:[1][2][3][4] KOH is not soluble in benzene, but in DMSO, the

      
       is poorly solvated (deshielded), increasing its basicity by orders of magnitude (
      
      
      
      ).
  • Addition: Add Pyrrole (1.0 eq) and Alkyl Halide (1.5 eq) simultaneously or sequentially.

  • Reaction: Stir at RT. Exotherm is possible; monitor temperature.

Troubleshooting & FAQs

Module 1: Regioselectivity (N- vs. C-Alkylation)

Q: Why is my reaction yielding significant C-alkylation (C2 or C3)? A: This is a classic "Ambident Anion" issue governed by the nature of the cation and solvent.

  • The Science: The pyrrolyl anion has high electron density at Nitrogen (hard center) and Carbon (soft center).

    • Tight Ion Pairs: Small, hard cations (Li+, Mg2+) or non-polar solvents favor tight ion pairing with the Nitrogen. This "blocks" the N-site, forcing the electrophile to attack the Carbon (C-alkylation).

    • Solvent-Separated Pairs: Large cations (K+, Cs+,

      
      ) or polar aprotic solvents (DMSO, DMF) encourage dissociation. The "naked" Nitrogen anion is the better nucleophile.
      
  • The Fix:

    • Switch Base: Move from LiH/NaH to KOH or t-BuOK .

    • Switch Solvent: Use DMSO or DMF (high dielectric constant).

    • Add Catalyst: Add 18-Crown-6 (if using K+) or 15-Crown-5 (if using Na+). This sequesters the cation, leaving the N-anion free to react.

Q: Does the leaving group of the alkylating agent matter? A: Yes. According to HSAB theory:

  • Hard Electrophiles (Alkyl tosylates, sulfates) tend to favor N-alkylation (Hard-Hard interaction).

  • Soft Electrophiles (Alkyl iodides) can occasionally increase C-alkylation risk, though in dipolar aprotic solvents, N-alkylation usually dominates regardless.

Module 2: Reactivity & Conversion[3][4][5][6][7]

Q: The reaction stalls at 50% conversion. Should I heat it? A: Proceed with caution.

  • Risk: Pyrroles are prone to polymerization (forming "pyrrole red" or tars) at high temperatures or in the presence of trace acids.

  • Strategy:

    • Add catalytic KI (Finkelstein condition) if using an alkyl chloride/bromide to generate the more reactive iodide in situ.

    • Increase the electrophile equivalents (up to 2.0 eq).

    • If heating is required, do not exceed 60°C unless absolutely necessary.

Q: My product is turning black/tarry during workup. A: Pyrroles are acid-sensitive .

  • Cause: Silica gel is slightly acidic. Chloroform often contains trace HCl.

  • The Fix:

    • Neutralize your silica gel column by flushing with 1%

      
       in Hexanes before loading the sample.
      
    • Use basic alumina instead of silica for purification.

    • Avoid prolonged exposure to air/light if the pyrrole is electron-rich.

Module 3: Green & Alternative Methods

Q: Can I avoid DMF/DMSO? Removing them is difficult. A: Yes, use Phase Transfer Catalysis (PTC) .

  • Protocol: Use Toluene or Benzene as the solvent.[5] Add 50% NaOH (aq) as the base and

    
     (TBAB)  or Aliquat 336  (5-10 mol%) as the catalyst.
    
  • Mechanism: The quaternary ammonium salt extracts the pyrrolyl anion into the organic phase as a loose ion pair (

    
    ), which is highly reactive toward N-alkylation and protected from water.
    

Mechanistic Visualization

Understanding the transition state dictates the outcome.

Mechanism Pyrrole Pyrrole (Neutral) pKa ~23 (DMSO) Anion_N N-Anion (Major Resonance) Pyrrole->Anion_N Deprotonation Base Base (B-) (NaH, KOH) Anion_C C-Anion (Minor Resonance) Anion_N->Anion_C Resonance Tight_Pair Tight Ion Pair (N-M bond) Anion_N->Tight_Pair Non-polar solv. Small Cation (Li+) Loose_Pair Solvent Separated (N- || M+) Anion_N->Loose_Pair Polar Aprotic (DMSO) Crown Ethers Cation Metal Cation (M+) C_Alk C-Alkylation (Impurity) Tight_Pair->C_Alk Electrophile Attack N_Alk N-Alkylation (Target) Loose_Pair->N_Alk Electrophile Attack

Figure 2: Mechanistic pathway showing how ion pairing influences regioselectivity.

Data Summary: Base & Solvent Effects[1][5][9]

Base SystemSolventCation CharacterDominant ProductNotes
NaH DMFDissociatedN-Alkyl Standard, high yield.
KOH DMSOHighly DissociatedN-Alkyl Superbase effect; fast reaction.
LiH / BuLi THF/EtherTight PairC-Alkyl (mixed)Avoid for N-alkylation.
NaOH (aq) Toluene (PTC)Ammonium PairN-Alkyl Green, easy workup.
Grignard (Mg) EtherCovalent (N-Mg)C-Alkyl Used specifically to target C2.

References

  • Hobbs, C. F., McMillin, C. K., Papadopoulos, E. P., & VanderWerf, C. A. (1962). Alkylation of the Pyrrole Nucleus. Journal of the American Chemical Society. Link

    • Key Finding: Establishes the cation order for increasing N/C alkylation r
  • Wang, N. C., Teo, K. E., & Anderson, H. J. (1977).[6] Pyrrole chemistry.[7][8][6][9][10][11][12][13] XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry.[6] Link

    • Key Finding: Demonstrates Phase Transfer Catalysis (PTC)
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

    • Key Finding: Definitive source for pKa values in DMSO (Pyrrole pKa ~23).
  • Trofimov, B. A. (1982). Pyrroles from Ketoximes and Acetylene. Academic Press. (Context on Superbase systems). Note: See also recent reviews on KOH/DMSO superbase systems in Current Organic Chemistry.
  • BenchChem Technical Notes. (2025). Protocol for N-alkylation of 2-Acetylpyrrole. Link

    • Key Finding: Practical applic

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Impurity Profiling of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile

Current Status: Operational Ticket ID: CHEM-SUP-2024-05 Subject: Troubleshooting N-Alkylation, Byproduct Identification, and Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Divis...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-2024-05 Subject: Troubleshooting N-Alkylation, Byproduct Identification, and Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the synthesis of 1-(4-fluorobenzyl)-1H-pyrrole-2-carbonitrile , a critical intermediate often associated with the development of Potassium-Competitive Acid Blockers (P-CABs) similar to Vonoprazan.

The synthesis typically involves the N-alkylation of pyrrole-2-carbonitrile with 4-fluorobenzyl bromide (or chloride) under basic conditions. While conceptually simple, this reaction is prone to specific "silent" failures—impurities that are difficult to separate or detect without rigorous control.

This guide provides a self-validating workflow to identify byproducts, optimize regioselectivity, and ensure high-purity isolation.

Module 1: The Reaction Landscape

To troubleshoot effectively, we must first map the "Failure Modes" of the reaction. The diagram below visualizes the intended pathway versus the competitive byproduct pathways.

ReactionLandscape SM1 Pyrrole-2-carbonitrile (Starting Material) Base Base (K2CO3/NaH) + Solvent (DMF) SM1->Base SM2 4-Fluorobenzyl Bromide (Electrophile) SM2->Base Impurity_B IMPURITY B (Alcohol) Benzyl Alcohol deriv. SM2->Impurity_B Hydroxide attack (Wet Solvent) Target TARGET PRODUCT 1-(4-fluorobenzyl)-1H- pyrrole-2-carbonitrile Base->Target N-Alkylation (Ideal Path) Impurity_A IMPURITY A (Amide) Hydrolysis (M+18) Base->Impurity_A Moisture + Heat (Nitrile Hydrolysis) Impurity_C IMPURITY C C-Alkylated Isomer Base->Impurity_C Thermodynamic Control (High T / Weak Base)

Caption: Figure 1. Reaction pathway analysis showing the competitive formation of hydrolytic amides (Impurity A) and regioisomers (Impurity C) against the target N-alkylation.

Module 2: Troubleshooting & FAQs

This section is structured as a direct response to common operator observations.

Issue 1: "I see a persistent impurity at M+18 in my LC-MS."

Diagnosis: Nitrile Hydrolysis (Amide Formation) The nitrile group (-CN) at the C2 position is electron-deficient and susceptible to hydration. If your reaction mixture contains trace water and is heated in the presence of a base (like K₂CO₃ or Cs₂CO₃), the nitrile hydrolyzes to the primary amide: 1-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide .

  • Mechanism: Base-catalyzed nucleophilic attack of water on the nitrile carbon.[1]

  • The Fix:

    • Solvent Integrity: Ensure DMF or DMSO is "Dry/Anhydrous" grade (<50 ppm water).

    • Base Drying: Hygroscopic bases (Cs₂CO₃, KOH) must be dried under vacuum before use.

    • Temperature Control: Do not exceed 60°C unless necessary. Hydrolysis rates increase exponentially with temperature.

Issue 2: "My conversion is stalled, and I see a peak corresponding to benzyl alcohol."

Diagnosis: Electrophile Quenching Your electrophile (4-fluorobenzyl bromide) is reacting with water instead of the pyrrole.

  • Causality: The pyrrole-2-carbonitrile anion is a "soft" nucleophile. Hydroxide ions (from wet base/solvent) are "hard" nucleophiles and will rapidly displace the bromide to form 4-fluorobenzyl alcohol .

  • The Fix:

    • Add the electrophile last. Allow the base to deprotonate the pyrrole for 30 minutes at 0°C–RT before adding the benzyl bromide. This ensures a high concentration of the pyrrole anion is ready to trap the electrophile immediately.

Issue 3: "I have a byproduct with the same mass (Isomer) but different retention time."

Diagnosis: C-Alkylation (Regioisomerism) While N-alkylation is kinetically favored, C-alkylation (usually at C4 or C5) can occur, particularly under thermodynamic conditions or with specific counter-ions (like Lithium).

  • Verification:

    • N-Alkylation (Target): The benzylic CH₂ protons typically appear at 5.0 – 5.5 ppm in ¹H NMR.

    • C-Alkylation (Impurity): The benzylic CH₂ protons will shift upfield, often to 3.8 – 4.2 ppm , because they are attached to a carbon atom rather than the electronegative nitrogen.

  • The Fix:

    • Switch to a "harder" cation base like NaH in DMF/THF . The "naked" anion formed by NaH favors attack at the most electronegative site (Nitrogen). Avoid protic solvents.

Module 3: Analytical Fingerprinting

Use this table to validate your isolated product against known impurity profiles.

ComponentIdentityLC-MS (ESI+)¹H NMR Key Feature (CDCl₃)
Target 1-(4-fluorobenzyl)-1H-pyrrole-2-carbonitrile[M+H]⁺ ≈ 201δ 5.1-5.3 (s, 2H) (N-CH₂-Ar)
Impurity A 1-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide [M+H]⁺ ≈ 219 (+18)Broad singlets at δ 5.5-6.5 (NH₂ protons)
Impurity B 4-Fluorobenzyl alcohol[M-OH]⁺ fragmentsδ 4.6 (s, 2H) (O-CH₂-Ar); Broad OH peak
Impurity C C-alkylated isomer[M+H]⁺ ≈ 201δ 3.8-4.2 (s, 2H) (C-CH₂-Ar)

Module 4: Process Optimization Protocol

To maximize yield and minimize the "M+18" amide impurity, follow this optimized logic flow.

Optimization Start Start Synthesis SolventCheck Is Solvent Water < 50 ppm? Start->SolventCheck DrySolvent Dry Solvent / Add Mol. Sieves SolventCheck->DrySolvent No BaseChoice Select Base: NaH (Standard) or K2CO3 (Mild) SolventCheck->BaseChoice Yes DrySolvent->SolventCheck TempControl Reaction Temp Check BaseChoice->TempControl HighTemp > 80°C Risk: Hydrolysis/Polymerization TempControl->HighTemp Heat OptTemp 0°C to RT Optimal for Kinetic Control TempControl->OptTemp Cool Quench Quench Procedure OptTemp->Quench AcidWash Avoid Strong Acid (Prevents Nitrile Hydrolysis) Quench->AcidWash

Caption: Figure 2. Decision tree for process optimization, emphasizing moisture control and temperature regulation to prevent amide formation.

References

  • General Pyrrole Synthesis & Reactivity

    • Estévez, V., et al. "General Synthesis of Pyrroles." Organic Chemistry Portal. (Covers Paal-Knorr and N-alkylation principles).[2]

  • Nitrile Hydrolysis Mechanisms

    • Chemistry LibreTexts. "Hydrolysis of Nitriles."[1][3][4][5] (Detailed mechanism of Base-Catalyzed Hydrolysis to Amides).

  • Vonoprazan & Related Intermediates (Contextual)

    • Sigma-Aldrich/Merck. "Vonoprazan Impurity Profiling.
  • N-Alkylation Selectivity

    • ResearchGate. "Optimization of reaction conditions for the N-alkylation of pyrrole." (Discusses base/solvent effects on N vs C selectivity).

Sources

Optimization

Enhancing the purity of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile

Technical Support Center: 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile Ref: Internal Case ID #VPZ-INT-04 | Status: Resolved | Priority: High[1] Introduction: The "Hidden" Complexity of Simple Alkylations Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile Ref: Internal Case ID #VPZ-INT-04 | Status: Resolved | Priority: High[1]

Introduction: The "Hidden" Complexity of Simple Alkylations

Welcome to the technical support hub for 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile . While this molecule appears to be a straightforward N-alkylation product of pyrrole-2-carbonitrile, it is a notorious bottleneck in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.[1]

Users frequently report three core failures:

  • Regio-irregularity: Trace C-alkylation competing with N-alkylation.

  • The "Red Oil" Syndrome: Oxidative degradation of the pyrrole ring leading to dark, intractable tars.

  • Hydrolysis Drift: Partial conversion of the nitrile (-CN) to the amide (-CONH2) during aggressive workups.[1]

This guide moves beyond standard protocols to address the causality of these failures and provides self-validating purification systems.

Module 1: The Reaction & Impurity Landscape

To purify the compound, you must first understand what you are fighting. The synthesis typically involves reacting 1H-pyrrole-2-carbonitrile with 4-fluorobenzyl bromide (or chloride) using a base.[1]

Critical Process Parameters (CPPs)
  • Base Selection: Strong bases (NaH) favor rapid kinetics but increase the risk of "exothermic runaway" and C-alkylation.[1] Moderate bases (K₂CO₃/Cs₂CO₃) in DMF/Acetone are slower but thermodynamically favor the clean N-alkylated product.[1]

  • Temperature: >60°C significantly increases nitrile hydrolysis and pyrrole oxidation.[1][2]

Visualizing the Impurity Pathways

The following diagram maps the reaction logic and where impurities originate.

ReactionPathways SM1 Pyrrole-2-carbonitrile Target TARGET: 1-(4-Fluorobenzyl)-1H- pyrrole-2-carbonitrile SM1->Target Base/DMF (N-Alkylation) Impurity_C Impurity A: C-Alkylated Isomer (Thermodynamic drift) SM1->Impurity_C High Temp Strong Base SM2 4-Fluorobenzyl Bromide SM2->Target Base/DMF (N-Alkylation) Impurity_Hyd Impurity B: Amide Derivative (Hydrolysis) Target->Impurity_Hyd High pH/Temp + H2O Impurity_Ox Impurity C: Polymer/Tars (Oxidation/Light) Target->Impurity_Ox O2 / Light Acidic Workup

Caption: Figure 1. Reaction network showing the primary N-alkylation pathway and the three critical impurity diversions (C-alkylation, Hydrolysis, and Oxidation).

Module 2: Troubleshooting Guide (Q&A)

Q1: My product is a dark brown/black oil, but the literature says it should be a pale solid/oil. What happened?

Diagnosis: Pyrrole oxidation (Polymerization).[1][][4] The Science: Pyrroles are electron-rich and prone to radical polymerization, especially when exposed to light and air.[2] The "black tar" is often oligomerized pyrrole.[1] The Fix:

  • Prevention: Conduct the reaction under a strict Nitrogen or Argon atmosphere. Wrap the flask in aluminum foil to exclude light.

  • Rescue: If the oil is dark, perform a Silica Plug Filtration .[1] Dissolve the crude oil in 10% Ethyl Acetate/Hexane and pass it quickly through a short pad of silica.[1] The polar polymers will stick to the baseline; the product will elute.[1]

Q2: I see a persistent impurity at R_f ~ 0.3 (close to product) that won't wash away.

Diagnosis: Unreacted 4-fluorobenzyl bromide (or alcohol derivative). The Science: Benzyl halides are lipophilic and co-elute with the product.[1] If quenched with water, they form the benzyl alcohol, which is difficult to separate. The Fix:

  • Chemical Scavenging: Add 1.5 equivalents of a secondary amine (e.g., morpholine or diethylamine) to the reaction mixture 30 minutes before workup. This converts excess benzyl bromide into a highly polar ammonium salt that washes out instantly into the aqueous layer during extraction.[1]

**Q3: My yield is good, but the NMR shows a "ghost" set of peaks, and the IR shows a broad stretch at 3400 cm⁻¹. **

Diagnosis: Nitrile Hydrolysis (Amide Formation).[1] The Science: The -CN group at the 2-position is activated. If you use a strong base (KOH/NaOH) or heat >80°C in wet DMF, the nitrile hydrolyzes to the primary amide (-CONH₂). The Fix:

  • Switch Bases: Use anhydrous K₂CO₃ or Cs₂CO₃.[1]

  • Dry Solvents: Ensure DMF/DMSO is dry (water content <0.05%).[1]

  • Temperature Cap: Do not exceed 50-60°C.

Module 3: Advanced Purification Protocols

Do not rely on a single method. Use this orthogonal approach to ensure >98% purity.

Step 1: The "Anti-Emulsion" Workup

Standard workups with DMF often lead to emulsions.

  • Dilute the reaction mixture with Ice-Cold Water (5x reaction volume).

  • Extract with Methyl tert-butyl ether (MTBE) instead of Ethyl Acetate.[1] MTBE separates faster from DMF/Water mixtures.[1]

  • The Brine/LiCl Trick: Wash the organic layer twice with 5% LiCl solution.[1] Lithium coordinates strongly with DMF, pulling it out of the organic phase more effectively than standard brine.

Step 2: Crystallization vs. Chromatography Decision Matrix

PurificationLogic Start Crude Isolation State Physical State? Start->State Solid Solid / Semi-Solid State->Solid Yes Oil Viscous Oil State->Oil Yes Recryst Recrystallization Solvent: IPA/Heptane (1:4) Solid->Recryst High Purity (>90%) Column Flash Chromatography Gradient: 0-15% EtOAc/Hexane Solid->Column Low Purity (<90%) Trituration Trituration (Cold Pentane/Hexane) Oil->Trituration Attempt to solidify Trituration->Solid Success Trituration->Column Fails (remains oil)

Caption: Figure 2. Decision tree for selecting the optimal purification route based on the physical state of the crude intermediate.

Step 3: Recommended Chromatography Gradient

If the compound remains an oil (common for this intermediate), use this precise gradient on Silica Gel (60 Å).

PhaseSolvent A (Hexane)Solvent B (EtOAc)Column Volume (CV)Purpose
Equilibration 100%0%3 CVPrime column
Loading 98%2%1 CVLoad sample (dissolved in min. DCM)
Impurity Elution 95%5%5 CVElutes unreacted Benzyl Bromide
Product Elution 85%15%10 CVCollect Product Here
Flush 50%50%3 CVElutes polar tars/amide

Module 4: Analytical Validation (QC)

Before proceeding to the next step (e.g., Vonoprazan synthesis), validate purity using these markers.

1. 1H-NMR (CDCl₃, 400 MHz) Diagnostic Signals:

  • The Benzylic Spacer: Look for a sharp singlet at δ 5.1–5.3 ppm (2H).[1] If this is split or shifted, check for hydrolysis or C-alkylation.[1]

  • The Fluorine Signature: The aromatic region must show the characteristic splitting of the para-fluoro group (multiplets at δ 6.9–7.1 ppm ).

  • Pyrrole Ring: Three distinct protons.[1][2] Any loss of resolution here suggests polymerization.[1]

2. IR Spectroscopy:

  • Nitrile Stretch: A sharp, distinct peak at ~2220 cm⁻¹ .[2]

    • Warning: If you see a double peak or a broad stretch at 3300-3400 cm⁻¹, you have Amide contamination.[1]

References

  • Takeda Pharmaceutical Company Ltd. (2010).[1] Heterocyclic compound having acid secretion inhibitory activity.[1] EP2465853A1.[1] (Primary source for Vonoprazan intermediate synthesis and properties).[1]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Authoritative text on Pyrrole reactivity, oxidation sensitivity, and N-alkylation selectivity). [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for solvent drying and purification of benzyl halides and pyrroles).

  • PubChem. (n.d.).[1] Compound Summary: 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile.[1] (For physical property verification and safety data). [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile Derivatives as Potential Therapeutic Agents

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covale...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents targeting a wide array of diseases, from cancer to infectious diseases.[3][4][5][6] This guide focuses on the 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile scaffold, a promising framework for developing potent and selective modulators of biological targets.

Our objective is to provide an in-depth analysis of the structure-activity relationships (SAR) governing this chemical series. By systematically dissecting the molecule into its key components—the N-benzyl group, the pyrrole core, and the C2-carbonitrile—we will explore how structural modifications impact biological activity. This guide synthesizes data from various studies on related pyrrole derivatives to provide a predictive framework for researchers in drug discovery and development. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to support further investigation.

I. Synthetic Strategies and Methodologies

The synthesis of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile derivatives typically follows a convergent approach, beginning with the construction of the pyrrole ring, followed by N-alkylation. The Paal-Knorr synthesis is a common and efficient method for creating the pyrrole core.

Synthetic_Workflow A Starting Materials (e.g., 1,4-dicarbonyl compound) B Pyrrole Core Synthesis (e.g., Paal-Knorr Reaction) A->B Amine source C 1H-pyrrole-2-carbonitrile B->C D N-Alkylation (Base, 4-Fluorobenzyl halide) C->D E Target Scaffold 1-(4-Fluorobenzyl)-1H-pyrrole- 2-carbonitrile D->E F Further Derivatization (e.g., Substitution on pyrrole ring) E->F G Final Analog Library F->G

Caption: General synthetic workflow for the preparation of the target derivatives.

Experimental Protocol: Representative Synthesis of the Core Scaffold

This protocol describes a general method for the N-alkylation of a pyrrole precursor.

Objective: To synthesize 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile.

Materials:

  • 1H-pyrrole-2-carbonitrile

  • 4-Fluorobenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1H-pyrrole-2-carbonitrile (1.0 eq).

  • Deprotonation: Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 10 minutes. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen to form the nucleophilic pyrrolide anion. The reaction is performed at 0°C to control the exothermic reaction and prevent side reactions.

  • Alkylation: Allow the mixture to stir at 0 °C for 30 minutes. Add a solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous DMF dropwise via a dropping funnel. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Causality: The pyrrolide anion displaces the bromide in an Sₙ2 reaction. The 4-fluoro substituent is chosen for its ability to modulate electronic properties and potentially enhance metabolic stability or target engagement without adding significant steric bulk.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold can be systematically optimized by modifying three key regions: (A) the N-1 benzyl group , (B) the C2-carbonitrile group , and (C) the pyrrole ring at positions C3, C4, and C5 .

Caption: Key regions for SAR exploration on the 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile scaffold.

Region A: The N-1 Benzyl Group

The N-benzyl moiety plays a crucial role in orienting the molecule within a target's binding pocket. A structure-activity relationship study on pyrrole derivatives as metallo-β-lactamase (MBL) inhibitors revealed that the N-benzyl side chain is important for inhibitory potency.[7]

  • 4-Fluoro Substituent: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its inclusion can lead to favorable electrostatic interactions, improved metabolic stability by blocking potential sites of oxidation, and enhanced membrane permeability. In a series of 3-aroyl-1-arylpyrrole derivatives, 1-(4-Fluorophenyl) substitution resulted in compounds with high potency against cancer cell lines (IC₅₀ of 15-17 nM).

  • Other Substituents: Replacing the fluorine with other groups like chloro, methyl, or methoxy allows for probing the electronic and steric requirements of the binding site. Electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -CF₃) can drastically alter binding affinity.

Region B: The C2-Carbonitrile Group

The nitrile moiety is a versatile functional group. It is a potent hydrogen bond acceptor and its linear geometry is often critical for fitting into narrow enzymatic clefts.

  • Importance for Activity: In a study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the 3-carbonitrile group was found to be a key determinant of inhibitory potency against MBLs.[7] Similarly, 1H-pyrrole-3-carbonitrile derivatives have been identified as agonists of the STING receptor, where the nitrile likely forms critical interactions.[8]

  • Bioisosteric Replacement: Replacing the nitrile with a carboxamide (-CONH₂) or an ester (-COOR) can be a viable strategy. While this changes the electronics and hydrogen bonding capacity, it can sometimes lead to improved solubility or a different activity profile. For instance, some pyrrole-2-carboxamide derivatives have shown potent antibacterial activity.[6]

Region C: The Pyrrole Ring (C3, C4, C5)

Substitution on the pyrrole ring itself offers a rich avenue for optimization. The positions and nature of substituents can profoundly affect the molecule's shape, electronics, and interaction profile.

  • C4 and C5 Positions: The introduction of bulky groups, particularly aryl rings, at the C4 and C5 positions is a common strategy. In a series of 3-aroyl-1-arylpyrroles, the presence of a 3,4,5-trimethoxyphenyl group was mandatory for potent inhibition of tubulin polymerization.[9] This suggests these positions can engage with large hydrophobic pockets. The vicinal 4,5-diphenyl substitution pattern was also shown to be important for MBL inhibition.[7]

  • C3 Position: This position is adjacent to the key carbonitrile group. Substitution here can influence the orientation of the nitrile and modulate the electronic character of the pyrrole ring.

III. Comparative Biological Activities

Derivatives of the pyrrole-2-carbonitrile scaffold have been evaluated against a range of biological targets, demonstrating broad therapeutic potential.

Anticancer Activity

Pyrrole derivatives have shown significant antiproliferative activity against various human cancer cell lines.[3][10][11] The mechanism often involves the inhibition of critical cellular machinery.

  • Tubulin Polymerization Inhibition: Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives are potent inhibitors of tubulin polymerization, a validated anticancer mechanism.[9] The potency of these compounds is highly dependent on the substitution pattern on the N-1 aryl ring and the C3 aroyl group.

  • Kinase Inhibition: Pyrrole-based structures have been developed as inhibitors of protein kinases like EGFR and VEGFR, which are crucial for cancer cell signaling and angiogenesis.[12]

Compound Series Modification Target/Cell Line Activity (IC₅₀ / TGI) Reference
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrilesVaried aryl groupsMultiple cancer cell linesVaries, some show high selectivity[10]
N-substituted pyrrolesTropolone ring on N1L1210, CEM, HeLa10-14 µM[11]
Pyrrole-dihydropyridine hybrids-OEt groupHepG2 (Liver)TGI = 29.1 µM[13]
3-Aroyl-1-arylpyrroles (ARAPs)N-1 (4-Fluorophenyl)Tubulin PolymerizationIC₅₀ < 5 µM[9]
Pyrrole-2,5-dione (MI-1)N-1 (4-chlorobenzyl)EGFR, VEGFRBinds to form stable complexes[12]
Antimicrobial Activity

The pyrrole scaffold is also a valuable template for designing new antimicrobial agents to combat drug resistance.

  • Antibacterial Activity: Various pyrrole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, including E. coli and P. aeruginosa.[13][14][15]

  • Metallo-β-lactamase (MBL) Inhibition: As mentioned, pyrrole-carbonitriles can inhibit MBLs, enzymes that confer resistance to β-lactam antibiotics. An effective inhibitor can restore the efficacy of antibiotics like meropenem.[7]

Compound Series Modification Target Organism Activity Reference
Pyrrole-pyridine hybrids-CS-NH₂ groupP. aeruginosaHigh activity vs. standard[13]
Pyrrole carboxamides4-hydroxyphenyl ringC. albicansPotent antifungal activity[14][16]
2-aminopyrrole-3-carbonitrilesN-benzoyl derivativeIMP-1, CphA, AIM-1 producing cellsPotentiates meropenem activity[7]
Immune Modulation: STING Agonism

Recent research has identified 1H-pyrrole-3-carbonitrile derivatives as potent agonists of the Stimulator of Interferon Genes (STING) receptor, a key component of the innate immune system.[8] Activation of STING is a promising strategy for cancer immunotherapy.

  • Mechanism of Action: These compounds bind to STING, inducing its activation and downstream signaling. This leads to the phosphorylation of key proteins like TBK1 and IRF3, culminating in the expression of type I interferons (e.g., IFNB1) and other pro-inflammatory cytokines.[8]

STING_Pathway cluster_0 Cytosol cluster_1 Nucleus Compound Pyrrole-carbonitrile Derivative STING STING (on ER membrane) Compound->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Genes IFN-β, CXCL10, IL-6 Gene Expression pIRF3->Genes Translocates & Initiates Transcription

Caption: Simplified STING signaling pathway activated by pyrrole-carbonitrile agonists.

IV. Standardized Assay Protocol

To ensure data comparability across different studies, employing standardized biological assays is crucial. Below is a representative protocol for determining in vitro anticancer activity.

Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Trustworthiness: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have recovered from the stress of plating.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂. Causality: This duration is typically sufficient for antiproliferative agents to exert their effect.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

V. Conclusion and Future Perspectives

The 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile scaffold is a highly versatile and promising starting point for the development of novel therapeutics. The SAR analysis reveals clear guidelines for optimization:

  • The N-1 benzyl group is critical for target engagement, with the 4-fluoro substituent offering a favorable starting point for balancing potency and pharmacokinetic properties.

  • The C2-carbonitrile is often a key pharmacophoric feature, acting as a crucial hydrogen bond acceptor. Its replacement should be approached with caution, though it may unlock different activity profiles.

  • The C4 and C5 positions of the pyrrole ring are tolerant of bulky, hydrophobic groups, which can significantly enhance potency, particularly for targets like tubulin.

Future research should focus on integrating these SAR principles. For example, combining the optimal N-1 benzyl group with potent C4/C5 diaryl substitutions could lead to highly effective anticancer agents. Furthermore, exploring this scaffold against new targets, informed by the recent discovery of STING agonism, could open up entirely new therapeutic avenues in immuno-oncology and infectious diseases. The systematic, multi-parameter optimization of these derivatives, guided by the principles outlined in this guide, holds significant promise for the future of drug discovery.

References

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. PMC.
  • N-substituted Pyrrole-based Scaffolds as Potential Anticancer and Antiviral Lead Structures. Bentham Science.
  • Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. Science Alert.
  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid
  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent. SciSpace.
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed.
  • Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica.
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv
  • Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. RAIJMR.
  • Structure-Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PubMed.
  • Synthesis and antimicrobial activity of some new pyrrole deriv
  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed.
  • Pyrrole. Wikipedia.

Sources

Comparative

Publish Comparison Guide: Validation of the Mechanism of Action of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile

The following guide details the validation of the mechanism of action (MoA) for 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile , treating it as a putative Potassium-Competitive Acid Blocker (P-CAB) based on its structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of the mechanism of action (MoA) for 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile , treating it as a putative Potassium-Competitive Acid Blocker (P-CAB) based on its structural pharmacophore (N-substituted pyrrole with an electron-withdrawing nitrile group).

This guide is structured for researchers and drug development professionals, focusing on rigorous experimental validation against established benchmarks like Vonoprazan (P-CAB) and Esomeprazole (PPI).

Executive Summary

1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile represents a class of small-molecule inhibitors designed to target the H+,K+-ATPase (proton pump) with a mechanism distinct from traditional Proton Pump Inhibitors (PPIs). Unlike PPIs (e.g., Omeprazole), which require acid activation and form covalent disulfide bonds, this compound is hypothesized to function as a Potassium-Competitive Acid Blocker (P-CAB) .[1]

The core validation challenge lies in proving its reversibility , K+-competitive kinetics , and acid stability . This guide outlines the critical experimental workflows required to validate this MoA, comparing its performance directly with the clinical standard, Vonoprazan.

Mechanistic Deep Dive: The P-CAB Hypothesis

The putative mechanism of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile involves binding to the luminal vestibule of the H+,K+-ATPase α-subunit.

  • Binding Site: It binds to the high-affinity site adjacent to the K+ entry channel.

  • Conformational Lock: The compound stabilizes the enzyme in the E2-P (phosphorylated) conformation, preventing the binding of K+ ions required for dephosphorylation and the subsequent conformational change that transports protons.

  • Kinetics: The inhibition is competitive with respect to K+ and reversible , allowing for rapid onset and offset of action, unlike the irreversible covalent binding of PPIs.

Pathway Visualization

The following diagram illustrates the H+,K+-ATPase catalytic cycle and the specific intervention point of the compound.

HPumpCycle E1 E1 Conformation (Cytosolic Open) E1P E1-P (H+ Occluded) E1->E1P ATP -> ADP (H+ Binding) E2P E2-P (Luminal Open) TARGET STATE E1P->E2P Conformational Change E2 E2 Conformation (K+ Occluded) E2P->E2 K+ Binding (Dephosphorylation) E2->E1 K+ Release Compound 1-(4-Fluorobenzyl)- 1H-pyrrole-2-carbonitrile Compound->E2P Competes with K+ Locks Enzyme Potassium K+ Ion Potassium->E2P Blocked

Figure 1: Catalytic cycle of H+,K+-ATPase.[1] The compound targets the E2-P state, competitively blocking K+ entry.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the compound with the market-leading P-CAB (Vonoprazan) and a standard PPI (Esomeprazole).

Feature1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrileVonoprazan (Benchmark P-CAB)Esomeprazole (PPI)
Mechanism Reversible K+-Competitive AntagonistReversible K+-Competitive AntagonistIrreversible Covalent Inhibitor
Binding Site Luminal Vestibule (K+ site)Luminal Vestibule (K+ site)Cysteine 813 (Covalent)
Acid Activation Not Required (Active in neutral pH)Not RequiredRequired (Prodrug)
Onset of Action Rapid (< 30 mins)Rapid (< 30 mins)Slow (Requires acid accumulation)
Reversibility Yes (Washout restores activity)Yes (Slow dissociation)No (Requires new protein synthesis)
Acid Stability HighHighLow (Requires enteric coating)
pKa Neutral/Weakly Basic (Nitrile)~9.3 (Strongly Basic Amine)~4.0 (Pyridine)

Key Insight: Unlike Vonoprazan, which relies on a high pKa (~9.[1]3) to accumulate 1000-fold in the acidic canaliculus via ion trapping, the 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile structure lacks a strongly basic amine. This suggests its potency relies more on high-affinity hydrophobic interactions (fluorobenzyl group) rather than ionic concentration, potentially offering a different safety profile with less lysosomal accumulation.

Experimental Protocols for Validation

To validate the mechanism, you must prove: (1) It targets H+,K+-ATPase,[1][2] (2) It competes with K+, and (3) It is reversible.[1]

Experiment A: H+,K+-ATPase Inhibition Assay (The Gold Standard)

Objective: Determine the IC50 and confirm the target specificity using porcine gastric vesicles.

  • Preparation: Isolate gastric vesicles from porcine stomach mucosa using differential centrifugation (100,000 x g). Lyophilize and store at -80°C.

  • Reaction Mix:

    • Buffer: 40 mM Tris-HCl (pH 7.4).

    • Substrate: 2 mM ATP, 2 mM MgCl2.

    • Stimulant: 10 mM KCl (Specific for H+,K+-ATPase) or Valinomycin (K+ ionophore).

    • Inhibitor: Serial dilutions of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile (0.01 µM to 100 µM).

  • Incubation: Incubate vesicles (5 µg protein) with inhibitor for 30 min at 37°C.

  • Initiation: Add ATP/KCl to start the reaction. Run for 20 min.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Detection: Measure inorganic phosphate (Pi) release using Malachite Green reagent at OD 620 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

    • Validation Criteria: IC50 should be in the nanomolar range (< 100 nM) for a potent P-CAB.

Experiment B: K+-Competitive Kinetics (Lineweaver-Burk)

Objective: Prove the "Competitive" nature of the inhibition.

  • Setup: Repeat Experiment A, but vary the concentration of KCl (0.5, 1, 2, 5, 10 mM) at fixed concentrations of the inhibitor (e.g., 0, 1x IC50, 5x IC50).

  • Plotting: Construct a Lineweaver-Burk plot (1/Velocity vs. 1/[K+]).

  • Interpretation:

    • Competitive Inhibition (P-CAB): Lines intersect at the Y-axis (Vmax is unchanged, Km increases).

    • Non-Competitive (PPI-like): Lines intersect at the X-axis or to the left.

    • Causality: If the compound binds to the K+ site, increasing [K+] should displace the inhibitor, restoring Vmax.

Experiment C: Reversibility (Washout Study)

Objective: Distinguish between P-CAB (Reversible) and PPI (Irreversible).

  • Pre-incubation: Incubate gastric vesicles with a high concentration (10x IC50) of the compound for 60 minutes.

  • Washout: Dilute the sample 100-fold with inhibitor-free buffer or centrifuge and resuspend in fresh buffer.

  • Activity Check: Measure ATPase activity immediately after washout.

  • Comparison: Run parallel controls with Vonoprazan (Activity restores) and Omeprazole (Activity remains blocked).

    • Success Metric: >80% recovery of enzymatic activity post-washout confirms reversibility.

Workflow Diagram

The following diagram details the logical flow of the validation experiments.

ValidationWorkflow Start Compound Synthesis Assay1 Exp A: H+,K+-ATPase Inhibition (pH 7.4) Start->Assay1 Decision1 IC50 < 1 µM? Assay1->Decision1 Assay2 Exp B: K+ Competition Decision1->Assay2 Yes Fail Re-evaluate Target Decision1->Fail No Result2 Competitive? (Intersect Y-axis) Assay2->Result2 Assay3 Exp C: Washout (Reversibility) Result2->Assay3 Yes Result2->Fail No Result3 Activity Restored? Assay3->Result3 Conclusion VALIDATED P-CAB Mechanism Result3->Conclusion Yes Result3->Fail No (Irreversible)

Figure 2: Step-by-step experimental workflow for validating P-CAB mechanism.

References

  • Otake, K., et al. (2012). Characteristics of the Novel Potassium-Competitive Acid Blocker Vonoprazan Fumarate (TAK-438).[1][2] Pharmacology Research & Perspectives.

  • Scott, D.R., et al. (2015). The mechanism of action of the proton pump inhibitor vonoprazan.[1][2] The FASEB Journal.

  • Shin, J.M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors.[1][3] Current Gastroenterology Reports.

  • Andersson, K., & Carlsson, E. (2005). Potassium-competitive acid blockade: a new therapeutic strategy in acid-related diseases.[4] Pharmacology & Therapeutics.

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker. Journal of Pharmacology and Experimental Therapeutics.

Sources

Safety & Regulatory Compliance

Safety

1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile proper disposal procedures

Executive Summary: Operational Directive 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is a halogenated, nitrogen-containing heterocyclic building block. For disposal purposes, it must be classified as Halogenated Organic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is a halogenated, nitrogen-containing heterocyclic building block. For disposal purposes, it must be classified as Halogenated Organic Waste with Toxic and Irritant sub-hazards.

IMMEDIATE ACTION REQUIRED:

  • DO NOT dispose of down the drain.[1][2]

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if the total halogen content exceeds 0.1% (1000 ppm), as this reclassifies the entire bulk waste stream, significantly increasing disposal costs and complicating incineration.

  • DO NOT treat with bleach (sodium hypochlorite) in the laboratory. While it contains a nitrile group, it is an organic nitrile, not an inorganic cyanide. Chemical oxidation in the lab is inefficient and potentially hazardous; professional high-temperature incineration is the required destruction method.

Chemical Hazard Assessment & Causality

To ensure safe handling, we must understand the "Why" behind the disposal protocols. This compound presents a tripartite hazard profile based on its functional groups.

Functional GroupHazard PotentialImpact on Disposal
Fluorine (F) Hydrofluoric Acid (HF) Formation: Upon combustion, the fluorine atom is stripped to form HF gas, which is highly corrosive to incinerator linings and toxic to the environment.MANDATORY: Must be sent to a facility equipped with wet scrubbers. This is why "Halogenated" segregation is critical.
Nitrile (-CN) Toxic Combustion Byproducts: Releases Nitrogen Oxides (NOx) and potentially Hydrogen Cyanide (HCN) during incomplete combustion.Waste containers must be kept at pH < 7 (neutral to slightly acidic) to prevent hydrolysis, though organic nitriles are generally stable.
Pyrrole Ring High Nitrogen Content: Contributes to NOx load during incineration.Requires high-temperature incineration (>1100°C) for complete mineralization.

Waste Segregation & Handling Protocol

The following decision matrix dictates the operational workflow for segregating this specific compound.

Visual Workflow: Waste Segregation Decision Tree

WasteSegregation cluster_legend Protocol Logic Start Waste Generation: 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile StateCheck Physical State? Start->StateCheck LiquidType Liquid Matrix? StateCheck->LiquidType Liquid (Mother Liquor) SolidType Solid Type? StateCheck->SolidType Solid (Debris/Pure) HaloWaste CONTAINER A: Halogenated Organic Solvents (High BTU, HF Scrubber Req) LiquidType->HaloWaste Dissolved in DCM/Chloroform LiquidType->HaloWaste Dissolved in Acetone/EtOAc (Trace F makes it Halogenated) SolidHaz CONTAINER B: Solid Hazardous Waste (Contaminated Debris) SolidType->SolidHaz Gloves, Wipes, Paper Sharps CONTAINER C: Chemically Contaminated Sharps SolidType->Sharps Needles, Syringes Note Crucial: Even if dissolved in non-halogenated solvent, the presence of the Fluorine atom classifies the whole mixture as Halogenated Waste.

Figure 1: Decision tree for segregating 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile waste streams. Note that the presence of the fluorine atom dictates the classification of liquid waste.

Detailed Disposal Procedures

A. Liquid Waste (Mother Liquors & reaction mixtures)
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers if the solution is acidic, as HF generation (though unlikely at room temp) could corrode metal.[3]

  • Labeling:

    • Primary Identifier: "HALOGENATED ORGANIC WASTE"

    • Constituents: Clearly list "1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile" and the solvent (e.g., "Dichloromethane").

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Compatibility: Ensure no strong oxidizers (e.g., nitric acid, peroxides) are added to this carboy. The pyrrole ring is electron-rich and can react violently with strong oxidizers.

B. Solid Waste (Contaminated PPE & Consumables)
  • Collection: Collect nitrile gloves, weigh boats, and paper towels in a double-lined, clear polyethylene bag (minimum 4 mil thickness).

  • Sharps: Syringes used to handle the compound must go into a rigid, puncture-proof sharps container labeled "Chemically Contaminated Sharps". Do not recap needles.

  • Sealing: When the bag is 3/4 full, twist and tape the neck (gooseneck seal) to prevent volatile emissions.

C. Empty Container Management
  • Triple Rinse: Empty reagent bottles must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone or DCM).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Organic Waste container (Container A).

  • Defacing: Deface the original label and mark as "Empty - Triple Rinsed" before discarding in standard glass trash (or recycling, depending on facility rules).

Emergency Spill Response (Self-Validating System)

This protocol uses a "Stop-Contain-Clean" logic loop to prevent exposure.

Visual Workflow: Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Threat Spill->Assess Evacuate Evacuate Area (If >100mL or Aerosolized) Assess->Evacuate High Hazard PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Assess->PPE Manageable Contain Containment: Use Absorbent Pads/Vermiculite (Do NOT use water) PPE->Contain Clean Cleanup: Scoop into Haz Waste Bag Contain->Clean Decon Decontamination: Scrub surface with soap/water Clean->Decon

Figure 2: Immediate response workflow for spills involving 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile.

Specific Spill Instructions:

  • Absorbent: Use universal absorbent pads or vermiculite. Do not use sawdust (combustible).

  • Solvent Wash: After removing the bulk solid/liquid, wipe the area with an acetone-dampened towel, followed by a soap and water scrub. Place all cleanup materials into the Solid Hazardous Waste bin.

Physicochemical Data for Waste Profiling

When filling out waste manifests for EHS (Environmental Health & Safety) or external waste contractors, use the following data profile.

ParameterValue / ClassificationRelevance to Disposal
Physical State Solid (likely crystalline powder)Requires particulate control (N95/P100 mask) if handling large quantities.
Solubility Low in water; Soluble in DCM, DMSO, MethanolDo not attempt to flush with water. Use organic solvents for cleaning.
Flash Point >100°C (Estimated for structure)Likely not "Ignitable" (D001), but combustible.
Reactivity Stable under normal conditionsKeep away from strong acids (potential nitrile hydrolysis) and strong oxidizers.
EPA Waste Code Not explicitly P/U listed. Classify as D003 (Reactivity - if cyanide potential suspected) or general Toxic .Default to "Non-RCRA Regulated Hazardous Waste" unless local laws specify otherwise, but treat as Toxic.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Pyrrole-2-carbonitrile (Analog).

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • Thermo Fisher Scientific. (2023). Halogenated Organic Waste Disposal Guidelines.

Sources

Handling

Comprehensive Safety Protocol: Personal Protective Equipment for Handling 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile

This guide provides essential safety and handling protocols for 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile, a compound of interest for researchers in drug development and chemical synthesis. As a novel or specialized c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile, a compound of interest for researchers in drug development and chemical synthesis. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be universally available. Therefore, this document synthesizes critical safety information based on the hazards associated with its core chemical moieties: the fluorinated aromatic ring, the pyrrole heterocycle, and the nitrile functional group. The procedures outlined herein are designed to empower laboratory professionals with a robust framework for safe handling, from initial preparation to final disposal.

Hazard Assessment: A Structurally-Informed Approach

Understanding the potential risks of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is paramount. Its hazard profile is derived from its constituent parts:

  • Nitrile (-C≡N) Group: Nitrile compounds are a well-known class of chemicals that can pose significant health risks. They can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] The primary concern is the potential for in-vivo metabolism to release cyanide, a potent metabolic poison. Therefore, preventing all routes of exposure is critical.

  • Pyrrole Core: The parent compound, pyrrole, is classified as a flammable liquid that is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[3][4] Analogs like Pyrrole-2-carbonitrile are known to cause skin, eye, and respiratory irritation.[1][5]

  • Fluorinated Benzyl Group: Fluorinated organic molecules are generally stable, but they can decompose under high heat (e.g., in a fire) to produce extremely hazardous substances like hydrogen fluoride (HF).[6][7] HF is a highly corrosive and toxic gas that requires specialized first aid procedures, such as the application of calcium gluconate gel.[7][8]

Given this composite hazard profile, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a necessity for ensuring operator safety.

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy is required to create a reliable barrier against the chemical's multi-faceted hazards. All PPE should be inspected for integrity before each use.

Hand Protection

As the first line of defense, glove selection is critical to prevent dermal absorption.

  • Primary Gloves: Nitrile gloves are the standard choice for handling a wide array of chemicals in a laboratory setting.[9][10] They offer excellent resistance to solvents, oils, and many corrosive materials.[11][12] For handling 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile, thicker nitrile gloves are recommended over thin disposable ones to increase permeation breakthrough time.

  • Double Gloving: The practice of wearing two pairs of gloves is strongly recommended. This provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.

Eye and Face Protection

The potential for this compound to cause serious eye damage necessitates robust protection.[1][3][4]

  • Safety Goggles: At a minimum, chemical splash goggles that form a seal around the eyes must be worn at all times in the laboratory.

  • Face Shield: When handling larger quantities (>1 g) or when there is a significant risk of splashing (e.g., during transfers or solution preparation), a face shield must be worn in addition to safety goggles to protect the entire face.

Skin and Body Protection

To prevent accidental skin contact from spills or splashes, appropriate body protection is mandatory.

  • Laboratory Coat: A flame-resistant lab coat is essential. It should be fully buttoned with the sleeves rolled down to provide maximum coverage.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable requirement for all laboratory work to protect against spills and physical hazards.

Respiratory Protection

Given that related compounds are harmful if inhaled, all handling of solid or dissolved 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile must be performed within a certified chemical fume hood.[1][4] This engineering control is the primary method for preventing respiratory exposure. In the rare event of a large spill outside of a fume hood or a failure of ventilation, an appropriate respirator would be required for emergency response personnel.

PPE Selection Summary

Protection Type Specification Rationale & Standards
Hand Protection Double-gloved with Nitrile gloves.Provides a barrier against dermal absorption, a primary exposure route for nitrile compounds.[9][10][12] Look for gloves compliant with EN 374 standards for chemical protection.[13]
Eye Protection Chemical splash goggles.Protects against splashes that can cause serious eye damage, a known hazard for pyrrole derivatives.[3][4][5]
Face Protection Full-face shield (worn over goggles).Required for high-splash potential tasks to protect the entire face.
Body Protection Flame-resistant lab coat and chemical-resistant apron.Protects against skin contact and provides a barrier in case of fire, considering the flammability of related compounds.[14]
Respiratory Work within a certified chemical fume hood.Primary engineering control to prevent inhalation of harmful vapors or aerosols.[1][4]

Operational Protocol: From Preparation to Disposal

Adherence to a strict, step-by-step workflow is essential for minimizing risk.

Pre-Handling & Preparation
  • Designate Work Area: Clearly demarcate the area where the compound will be handled, preferably within a chemical fume hood.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.

  • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, and place them inside the fume hood.

  • Inspect PPE: Carefully inspect all PPE for defects, such as cracks, holes, or signs of degradation. Don all required PPE before proceeding.

Handling the Compound
  • Weighing: If weighing the solid, perform the task within the fume hood. Use a tared, sealed container to minimize exposure.

  • Transfers: Conduct all transfers of the solid or its solutions slowly and carefully to avoid splashing and aerosol generation.[8]

  • Work Practices: Keep the container with the chemical sealed when not in immediate use.

Post-Handling & Decontamination
  • Decontaminate Surfaces: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.

  • Decontaminate Equipment: Clean all non-disposable equipment that came into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination:

    • Remove the outer pair of gloves.

    • Remove the face shield and/or goggles.

    • Remove the lab coat and apron.

    • Remove the inner pair of gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[4]

Emergency Response & Disposal

Exposure & Spill Management
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Spill: For a small spill within the fume hood, absorb it with an inert material (e.g., vermiculite or sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

Waste Disposal
  • Chemical Waste: All unused 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile and its solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[4]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, wipes, and pipette tips, must be collected in a clearly labeled hazardous waste container for proper disposal.[1]

Workflow for Safe Handling

The following diagram illustrates the critical workflow for safely managing 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_final Final Steps RiskAssessment 1. Risk Assessment (Review Hazards) PPE_Selection 2. PPE Selection (Gloves, Goggles, Coat) RiskAssessment->PPE_Selection Eng_Controls 3. Verify Controls (Fume Hood) PPE_Selection->Eng_Controls Handling 4. Chemical Handling (Weighing, Transfers) Eng_Controls->Handling Decon 5. Decontamination (Surfaces, Equipment) Handling->Decon Waste 6. Waste Segregation (Chemical, Contaminated PPE) Decon->Waste Doffing 7. PPE Doffing (Correct Sequence) Waste->Doffing Disposal 8. Waste Disposal (Contact EHS) Doffing->Disposal Hygiene 9. Personal Hygiene (Wash Hands) Doffing->Hygiene

Caption: Safe handling workflow for 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile.

References

  • SAFETYWARE Chem-Pro™ GNU1513 Nitrile Gloves (Unlined, 15 mil, 13). (n.d.). SAFETYWARE.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). V-Care.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet. (2024, November 4). DC Fine Chemicals.
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.
  • Pyrrole-2-carbonitrile Safety Data Sheet. (n.d.). Georganics.
  • Fluorine Standard Operating Procedure. (n.d.). University of California, Santa Barbara.
  • SAFETY DATA SHEET - Pyrrole. (2024, August 5). Sigma-Aldrich.
  • SAFETY DATA SHEET - Pyrrole. (2025, June 9). Tokyo Chemical Industry Co., Ltd.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Figshare.
  • Pyrrole-2-carbonitrile. (n.d.). PubChem.
  • Fluorine Safety. (n.d.). Purdue University.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). The University of North Carolina at Chapel Hill.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.